4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
920959-67-7 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(3-methylbutylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-8(2)3-5-15-11-9-4-6-16-13(9)17-7-10(11)12(14)18/h4,6-8H,3,5H2,1-2H3,(H2,14,18)(H2,15,16,17) |
InChI Key |
HBANGYWVKVBSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C2C=CNC2=NC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are then subjected to various reactions to introduce the desired functional groups . Industrial production methods often involve the use of preformed pyrazole or pyridine rings, which are then functionalized to obtain the target compound .
Chemical Reactions Analysis
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Inhibition of Phosphodiesterase 4B
Recent studies have highlighted the compound's potential as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases and central nervous system disorders. A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold demonstrated significant inhibition of PDE4B activity, with some compounds achieving IC50 values as low as 0.8 μM. These compounds also exhibited favorable pharmacokinetic profiles, making them promising candidates for further development in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Immunomodulatory Effects
The compound has been evaluated for its immunomodulatory properties, particularly as a Janus kinase 3 (JAK3) inhibitor. JAK3 is crucial for cytokine signaling in immune responses, and its inhibition can be beneficial in treating autoimmune diseases. Studies have shown that modifications to the compound significantly enhance its JAK3 inhibitory activity, with one derivative exhibiting over 200-fold increased potency compared to earlier compounds. This suggests that the pyrrolo[2,3-b]pyridine framework can be optimized for better therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings from recent SAR studies:
| Compound | Target Enzyme | IC50 Value (μM) | Notable Modifications |
|---|---|---|---|
| Compound 11h | PDE4B | 0.8 | Substituted amide group |
| Compound 14c | JAK3 | <0.1 | C5-carbamoyl and C4-cycloalkylamino groups |
| Compound 11g | JAK3 | 0.5 | Hydroxy group for improved absorption |
These modifications highlight the importance of specific functional groups in enhancing biological activity and selectivity.
Case Study 1: PDE4B Inhibition
A study conducted by researchers focused on synthesizing various derivatives of the pyrrolo[2,3-b]pyridine scaffold to evaluate their effects on PDE4B inhibition. The lead compound demonstrated significant anti-inflammatory properties by reducing TNF-α release from macrophages exposed to inflammatory stimuli . This finding supports the potential use of these compounds in treating inflammatory diseases.
Case Study 2: JAK3 Targeting
Another investigation explored the immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives on T cell proliferation. The study revealed that certain modifications led to enhanced JAK3 inhibitory activity and reduced metabolic clearance, thereby improving oral bioavailability. These findings suggest that these compounds could serve as effective treatments for immune-related disorders .
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with molecular targets such as JAK3. This interaction inhibits the phosphorylation of signal transducers and activators of transcription proteins (STATs), thereby modulating immune responses . The compound’s structure allows it to mimic the pyrrolopyrimidine scaffold, enhancing its inhibitory activity .
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolo[2,3-b]pyridine core : Provides a rigid bicyclic framework that enhances binding affinity to JAK kinases.
- C5-carboxamide group : Critical for hydrogen bonding with kinase active sites, improving potency .
- C4-3-methylbutylamino substituent: A hydrophobic side chain that influences isoform selectivity and pharmacokinetic properties.
Comparison with Similar Compounds
The pyrrolo[2,3-b]pyridine carboxamide scaffold has been extensively modified to optimize JAK inhibition, selectivity, and drug-like properties. Below is a detailed comparison of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with structurally analogous compounds.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Pyrrolo[2,3-b]pyridine Carboxamide Derivatives
*Estimated based on structural analogs; †Inferred from substituent effects.
Key Findings from Comparative Studies
(1) Impact of C4 Substituents on Selectivity
- Hydrophobic groups (e.g., 3-methylbutyl, cyclohexyl, adamantyl) at C4 enhance JAK3 selectivity by occupying a hydrophobic pocket in the kinase domain .
- Bulky substituents (e.g., adamantyl in peficitinib) improve metabolic stability but may reduce oral bioavailability .
- Chlorobenzyl-piperidinyl groups (e.g., Compound 31g) shift selectivity toward JAK1, likely due to steric effects .
Biological Activity
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, also referred to as 2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine, belongs to the class of organic compounds known as pyrrolopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Chemical Formula : C₁₂H₁₆N₂
- Molecular Weight : 188.27 g/mol
- CAS Registry Number : 946-18-9
- IUPAC Name : 2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine
Research indicates that compounds within the pyrrolopyridine class exhibit various biological activities, including:
- Antineoplastic Properties : Certain pyrrolopyridines have shown significant cytotoxicity against cancer cell lines and have been evaluated in vivo for their antitumor efficacy. For instance, a related compound demonstrated substantial activity against L1210 leukemia models, suggesting a potential role in cancer therapy .
- Kinase Inhibition : The compound has been noted for its inhibitory effects on SGK-1 kinase, which is implicated in several disorders. This inhibition suggests therapeutic potential in conditions mediated by SGK-1 activity .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide:
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds within the pyrrolopyridine family:
- Anticancer Studies : A study on pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines revealed significant cytotoxicity against L1210 cultured cells and antitumor properties in murine models. These findings underline the potential of structurally similar compounds for developing new anticancer therapies .
- Kinase Inhibition Research : Investigations into compounds targeting SGK-1 have shown promise in treating diseases linked to this kinase's dysregulation. The ability to inhibit SGK-1 could lead to advancements in therapies for conditions such as cancer and metabolic disorders .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide?
Methodological Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves a multi-step approach:
Core Formation : Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions. For example, evidence from similar compounds highlights the use of Buchwald-Hartwig amination or Suzuki coupling to introduce substituents .
Amino Group Introduction : React the core with 3-methylbutylamine under nucleophilic substitution conditions. Steric and electronic factors of the alkyl chain may require optimized reaction times and temperatures .
Carboxamide Functionalization : Convert the carboxylic acid intermediate to the carboxamide using coupling agents (e.g., EDC/HOBt) or activation with thionyl chloride followed by ammonia .
Key Consideration : Monitor reaction progress via TLC or HPLC (>98% purity, as in ).
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated for related pyrrolo[2,3-b]pyridine derivatives (mean C–C bond deviation: 0.002 Å; R factor: 0.039) .
NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₈H₂₂N₄O₂ for a structural analog ).
HPLC : Assess purity (≥95% as per ).
Advanced: How to design experiments evaluating the compound’s biological activity while minimizing bias?
Methodological Answer:
Adopt a theory-driven framework (Guiding Principle 2, ):
Hypothesis Development : Link to a biological mechanism (e.g., kinase inhibition based on pyrrolo[2,3-b]pyridine’s affinity for ATP-binding pockets ).
Assay Selection :
- In vitro : Use enzyme inhibition assays (IC₅₀ determination) with positive/negative controls.
- Cell-based : Measure cytotoxicity (e.g., MTT assay) and selectivity indices.
Blinding and Replication : Assign samples randomly and repeat experiments ≥3 times to account for variability .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
Contradictions may arise from substituent effects or methodological variability:
Comparative Analysis : Contrast activity data with analogs (e.g., adamantyl vs. 3-methylbutyl substituents ).
Computational Modeling : Perform molecular docking to predict binding modes and identify critical interactions.
Purity Verification : Re-evaluate conflicting compounds via HPLC (as in ) to rule out impurities.
Experimental Replication : Repeat assays under standardized conditions (pH, temperature) .
Advanced: What strategies ensure compound stability during long-term storage and experimental use?
Methodological Answer:
Accelerated Stability Studies :
- Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Storage Conditions :
- Lyophilized form: Store at -20°C under inert gas (N₂/Ar).
- Solution phase: Use anhydrous DMSO (avoid freeze-thaw cycles).
Light Sensitivity : Protect from UV exposure (amber vials) due to pyrrolo[2,3-b]pyridine’s conjugated system .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.
Toxicity Screening : Conduct preliminary in vitro cytotoxicity assays to establish safe handling thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
